molecular formula C11H12BrNO3 B6633938 3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid

3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid

Cat. No. B6633938
M. Wt: 286.12 g/mol
InChI Key: YQEXZRRAIMEZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of 3-aminopropanoic acid, which is an important building block for many biological molecules.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid is not fully understood. However, it is known to interact with various biological molecules, including enzymes and proteins. It is believed to bind to the active site of enzymes, thereby inhibiting their activity. It may also interact with the amino acids in proteins, causing changes in their structure and function.
Biochemical and physiological effects:
3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to affect the structure and function of proteins, leading to changes in cellular processes such as protein synthesis and cell signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid in lab experiments is its ability to selectively inhibit the activity of enzymes and proteins. This allows researchers to study the specific role of these molecules in various biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are many future directions for research involving 3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid. One area of interest is the development of new drugs that target specific enzymes and proteins. This compound may also be used to study the role of amino acids in protein synthesis and to investigate the properties of various biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid involves several steps. The first step is the synthesis of 2-bromo-3-methylbenzoic acid by the reaction of 2-bromo-3-methyltoluene with potassium permanganate. The second step involves the reaction of 2-bromo-3-methylbenzoic acid with thionyl chloride to form 2-bromo-3-methylbenzoyl chloride. The final step is the reaction of 2-bromo-3-methylbenzoyl chloride with 3-aminopropanoic acid to form 3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid.

Scientific Research Applications

3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid has been widely used in scientific research as a tool for studying various biological processes. It has been used to study the mechanism of action of enzymes, as well as the structure and function of proteins. It has also been used to study the role of amino acids in protein synthesis and to investigate the properties of various biological molecules.

properties

IUPAC Name

3-[(2-bromo-3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7-3-2-4-8(10(7)12)11(16)13-6-5-9(14)15/h2-4H,5-6H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEXZRRAIMEZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.